![molecular formula C13H23N B14423204 1-Azabicyclo[4.4.4]tetradec-5-ene CAS No. 84509-55-7](/img/structure/B14423204.png)
1-Azabicyclo[4.4.4]tetradec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[4.4.4]tetradec-5-ene is a bicyclic amine compound with the molecular formula C₁₃H₂₃N and a molecular weight of 193.3284 g/mol This compound is notable for its unique structure, which includes a bicyclic framework with an embedded nitrogen atom
Métodos De Preparación
1-Azabicyclo[4.4.4]tetradec-5-ene can be synthesized through a ring cleavage route . The synthesis involves the formation of the bicyclic structure followed by the introduction of the nitrogen atom. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the ring closure and nitrogen incorporation. Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product.
Análisis De Reacciones Químicas
1-Azabicyclo[4.4.4]tetradec-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to the formation of substituted derivatives.
Acid-Base Reactions: The compound reacts rapidly with acids to form the 1-azoniatricyclo[4.4.4.0]tetradecane ion.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acids. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Azabicyclo[44
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in organic chemistry research.
Biology: Its interactions with biological molecules and potential biological activity are areas of ongoing research.
Medicine: The compound’s potential therapeutic properties and interactions with biological targets are being explored.
Industry: Its chemical properties may have applications in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[4.4.4]tetradec-5-ene involves its interaction with various molecular targets. The compound shows evidence of transannular alkene–amine interaction in its photoelectron spectrum . This interaction may play a role in its reactivity and potential biological activity. The rapid reaction with acids to form the 1-azoniatricyclo[4.4.4.0]tetradecane ion suggests that the compound can act as a nucleophile in acid-base reactions.
Comparación Con Compuestos Similares
1-Azabicyclo[4.4.4]tetradec-5-ene can be compared with other bicyclic amine compounds, such as:
1-Azabicyclo[1.1.0]butane: This compound has a smaller bicyclic structure and different reactivity compared to this compound.
1-Azabicyclo[2.2.2]octane: Another bicyclic amine with a different ring size and nitrogen positioning, leading to distinct chemical properties.
The uniqueness of 1-Azabicyclo[44
Propiedades
Número CAS |
84509-55-7 |
|---|---|
Fórmula molecular |
C13H23N |
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
1-azabicyclo[4.4.4]tetradec-5-ene |
InChI |
InChI=1S/C13H23N/c1-4-10-14-11-5-2-8-13(7-1)9-3-6-12-14/h7H,1-6,8-12H2 |
Clave InChI |
GXYPTOSENXHNPT-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2CCCCC(=CCCC2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


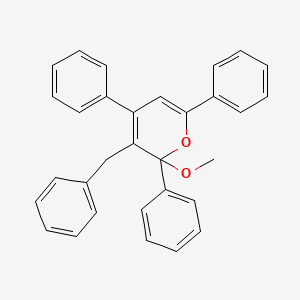

![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
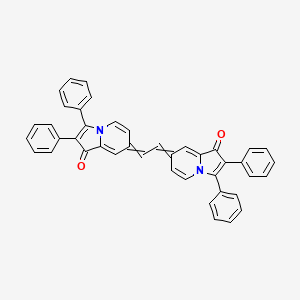
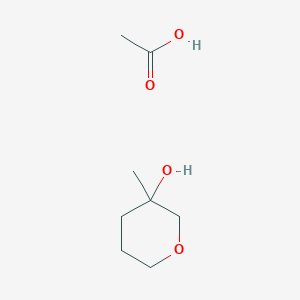
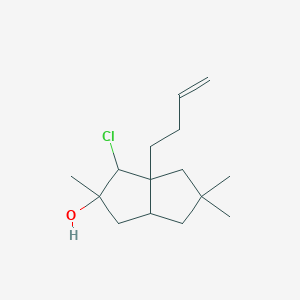
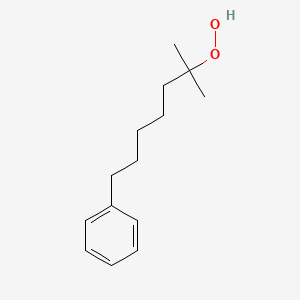
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
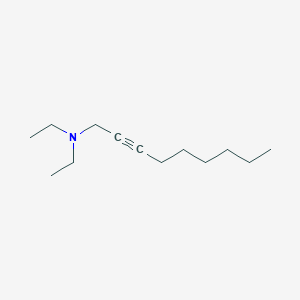
![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
